molecular formula C21H23NO5S B3871811 Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate

Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate

Cat. No.: B3871811
M. Wt: 401.5 g/mol
InChI Key: FAWNYPAKVDBXLR-DHZHZOJOSA-N
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Description

Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate is a complex organic compound with the molecular formula C21H23NO5S. This compound is known for its unique structural features, which include a cyclopenta[B]thiophene core and a dimethoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the cyclopenta[B]thiophene core, followed by the introduction of the dimethoxyphenyl group and the ethyl ester functionality. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-{[(2E)-3-(4-isopropylphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
  • Ethyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
  • Ethyl 2-{[(2E)-3-(3-nitrophenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate

These compounds share a similar core structure but differ in the substituents attached to the phenyl ring

Properties

IUPAC Name

ethyl 2-[[(E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-4-27-21(24)19-15-6-5-7-17(15)28-20(19)22-18(23)11-8-13-12-14(25-2)9-10-16(13)26-3/h8-12H,4-7H2,1-3H3,(H,22,23)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWNYPAKVDBXLR-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C/C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
Reactant of Route 4
Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-{[(2E)-3-(2,5-dimethoxyphenyl)-2-propenoyl]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate

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